molecular formula C17H19FN4O3 B2498109 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034574-00-8

3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2498109
CAS No.: 2034574-00-8
M. Wt: 346.362
InChI Key: DCTQMKBLULUGFQ-UHFFFAOYSA-N
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Description

3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound featuring a complex structure. Its framework consists of multiple functional groups that can interact with biological systems, making it a potential candidate for various applications in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multi-step process. This starts with the preparation of intermediate compounds such as 6-ethyl-5-fluoropyrimidin-4-ol and pyrrolidine derivatives. The key steps include nucleophilic substitution and coupling reactions under controlled conditions. Solvents like acetonitrile, methanol, or dimethylformamide and bases like triethylamine or potassium carbonate might be employed to facilitate these transformations.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost, yield, and purity. This includes bulk synthesis of intermediates, automation of reaction steps, and continuous monitoring of reaction conditions. The final product is typically purified via recrystallization or chromatography techniques to ensure it meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions including:

  • Oxidation: : Potentially forming sulfoxides or sulfones if sulfur-containing groups were present.

  • Reduction: : Reducing agents could target carbonyl groups.

  • Substitution: : Halogen atoms in the structure could be replaced with other functional groups.

  • Hydrolysis: : In aqueous environments, ester bonds could be cleaved.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Use of nucleophiles such as thiolates or amines.

  • Hydrolysis: : Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Depending on the reaction type, major products could include various derivatives of the parent compound, potentially increasing its solubility, stability, or altering its biological activity.

Scientific Research Applications

Chemistry

In organic synthesis, it can serve as a building block for more complex molecules.

Biology

The compound may be used to study enzyme interactions, particularly those involving nucleophilic substitution reactions in biological systems.

Medicine

Its structure suggests it could be a candidate for pharmaceutical development, potentially acting as an enzyme inhibitor or receptor antagonist.

Industry

In materials science, derivatives might be useful for developing new polymers or nanomaterials.

Mechanism of Action

The compound's mechanism of action is likely related to its ability to interact with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of these proteins through binding to active sites or allosteric sites, altering their conformation and function. The pathways involved could include those related to signal transduction, metabolic regulation, or cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-(2-hydroxyethyl)phenylcarbamoyl)-1-methylpyridin-2(1H)-one: : Another compound with a similar backbone structure but different functional groups.

  • 3-(3-(4-morpholinylcarbonyl)-1-methylpyridin-2(1H)-one: : Similar base structure with varied heterocyclic elements.

  • 6-ethyl-5-fluoropyrimidin-4-yl acetate: : Shares a common intermediate in its synthetic route.

Highlighting Uniqueness

What sets 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one apart is its unique combination of functional groups that allow for versatile interactions and reactions, increasing its potential utility across multiple scientific disciplines.

In essence, this compound stands as a molecule of significant interest due to its structural diversity and broad application potential.

Properties

IUPAC Name

3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-3-13-14(18)15(20-10-19-13)25-11-6-8-22(9-11)17(24)12-5-4-7-21(2)16(12)23/h4-5,7,10-11H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTQMKBLULUGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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